molecular formula C8H10ClIN4O B8313735 N-[2-(2-chloro-5-iodopyrimidine-4-ylamino)ethyl]acetamide

N-[2-(2-chloro-5-iodopyrimidine-4-ylamino)ethyl]acetamide

Cat. No. B8313735
M. Wt: 340.55 g/mol
InChI Key: RCNFVCKBUBQXSU-UHFFFAOYSA-N
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Patent
US08524724B2

Procedure details

In analogy to GP 2 reaction of 2,4-dichloro-5-iodopyrimidine (1.0 g, 3.6 mmol) with N-(2-aminoethyl)acetamide (e.g. ABCR, Aldrich) (0.42 mL, 3.9 mmol) provided the desired product in 71% yield (878 mg) after trituration of the crystals obtained with diethyl ether.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([I:9])=[CH:4][N:3]=1.[NH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15]>>[Cl:1][C:2]1[N:7]=[C:6]([NH:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15])[C:5]([I:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)I
Name
Quantity
0.42 mL
Type
reactant
Smiles
NCCNC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCCNC(C)=O)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.